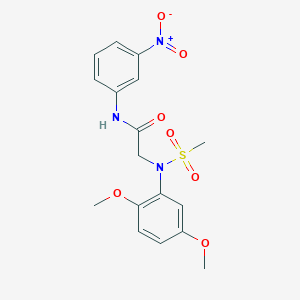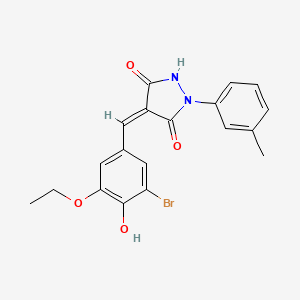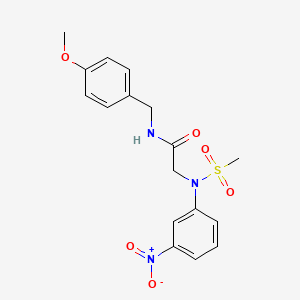![molecular formula C23H24N2O4S B3542853 N-(3-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3542853.png)
N-(3-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and is known to target the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK).
Mécanisme D'action
N-(3-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide works by inhibiting the activity of BTK and ITK, which are both involved in the signaling pathways that lead to the growth and proliferation of cancer cells. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. ITK is involved in the signaling pathways that regulate the function of T-cells, which play a critical role in the immune response to cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of BTK and ITK, which leads to the inhibition of downstream signaling pathways that promote the growth and proliferation of cancer cells. This compound also induces apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is that it has been shown to be effective in the treatment of a wide range of cancers. It is also relatively well-tolerated, with few side effects reported in clinical trials. However, one of the limitations of this compound is that it is not effective in all patients, and some patients may develop resistance to the drug over time. In addition, this compound is still undergoing clinical trials, and its long-term safety and efficacy have yet to be fully established.
Orientations Futures
There are several future directions for the research and development of N-(3-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide. One area of focus is the development of combination therapies that incorporate this compound with other chemotherapeutic agents. Another area of focus is the identification of biomarkers that can be used to predict which patients are most likely to benefit from treatment with this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for future drug development.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide has been extensively studied for its potential use in the treatment of various types of cancer. It has been found to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. This compound has been shown to be particularly effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also shown promise in the treatment of solid tumors such as lung cancer and breast cancer.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-17-7-9-18(10-8-17)16-25(30(3,27)28)21-13-11-19(12-14-21)23(26)24-20-5-4-6-22(15-20)29-2/h4-15H,16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLNFKUGJCOLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-furylmethyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3542780.png)

![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3542801.png)



![N-isopropyl-2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3542829.png)
![5-[(1-isopropyl-1H-indol-3-yl)methylene]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3542840.png)

![N-(4-chlorobenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3542866.png)
![N-cyclohexyl-N'-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]urea](/img/structure/B3542868.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3542877.png)

![4-{2-[(4-fluorobenzyl)oxy]-5-methylbenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3542888.png)